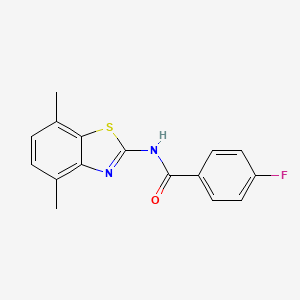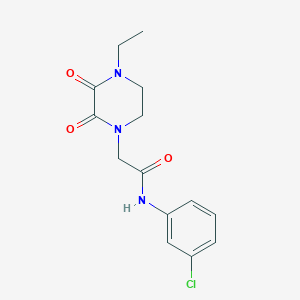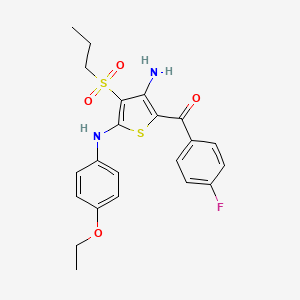
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a fluorobenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzothiazole ring substituted at the 2-position with an amide group. The amide would be derived from 4-fluorobenzoic acid .Chemical Reactions Analysis
As a benzothiazole derivative, this compound could potentially undergo electrophilic substitution reactions. The amide group might be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the amide group could influence properties like polarity, solubility, and stability .科学研究应用
NBD-F has been used in a variety of scientific research applications. It has been used in fluorescence microscopy to study the structure and function of proteins, as well as to monitor the activity of enzymes and other proteins. Additionally, NBD-F has been used in flow cytometry to detect and quantify cells, and in N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide to separate and analyze cell populations. NBD-F has also been used to study the interactions between proteins and other molecules, as well as to study the structure and function of DNA.
作用机制
The mechanism of action of NBD-F is based on its ability to absorb light of a specific wavelength and then emit light of a different wavelength. When NBD-F is exposed to light of a specific wavelength, it absorbs the light energy and then emits light of a different wavelength. This emitted light can then be detected and used to study the structure and function of proteins, as well as to monitor the activity of enzymes and other proteins.
Biochemical and Physiological Effects
NBD-F has been shown to have a wide range of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, NBD-F has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. NBD-F has also been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
实验室实验的优点和局限性
The advantages of using NBD-F for lab experiments include its high fluorescence intensity, its stability in aqueous solutions, and its low toxicity. Additionally, NBD-F is relatively inexpensive and can be synthesized in a relatively short amount of time. However, one limitation of NBD-F is that it can be difficult to detect in the presence of other fluorescent dyes.
未来方向
Future research on NBD-F could focus on its use in the development of diagnostic tools and therapeutics. Additionally, further research could be conducted on its potential applications in the fields of biotechnology and nanotechnology. Additionally, research could be conducted to explore the potential of using NBD-F as a fluorescent label in the study of proteins and other molecules. Furthermore, further research could be conducted to investigate the potential of using NBD-F as a fluorescent label in the study of DNA. Finally, further research could be conducted to explore the potential of using NBD-F as a fluorescent label in the study of cell signaling.
合成方法
NBD-F is synthesized from 4-fluorobenzamide and 1,3-benzothiazol-2-yl 4,7-dimethyl-1-oxide. The synthesis of NBD-F involves the reaction of 4-fluorobenzamide with 1,3-benzothiazol-2-yl 4,7-dimethyl-1-oxide in aqueous acetonitrile. The reaction is catalyzed by a base, such as NaOH, and the reaction is conducted at room temperature. The reaction produces NBD-F in a yield of approximately 80%.
安全和危害
属性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-9-3-4-10(2)14-13(9)18-16(21-14)19-15(20)11-5-7-12(17)8-6-11/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJONPPUYWKPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-dioxopyrrolidin-1-yl)-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6507590.png)

![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide](/img/structure/B6507607.png)
![2-(6-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B6507613.png)
![3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6507628.png)
![N-[(furan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6507636.png)
![N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide](/img/structure/B6507642.png)
![N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B6507649.png)
![2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6507651.png)
![1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6507662.png)
![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6507670.png)

![N-(3,5-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6507692.png)
